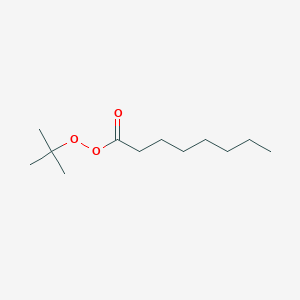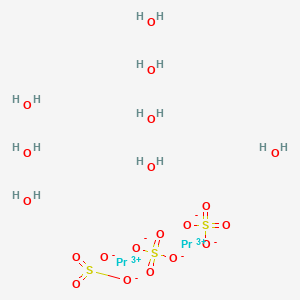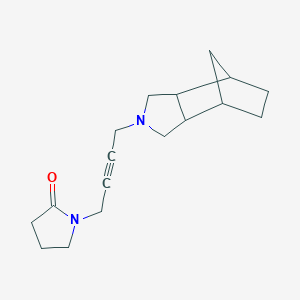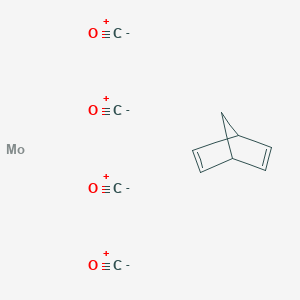
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid, also known as 7,12-Dioxo-lithocholic acid (DCA) is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. DCA has been shown to exhibit anti-tumor properties and has been investigated for its potential use in cancer treatment. In
Applications De Recherche Scientifique
Synthesis and Metabolic Studies
Bile Acid Synthesis : Shalon & Elliott (1976) explored the synthesis of 24-nor-5alpha-cholic acid and its derivatives, including 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research aids in identifying trihydroxy acidic metabolites from beta-sitosterol, contributing to our understanding of bile acid metabolism (Shalon & Elliott, 1976).
Bile Acid Biosynthesis : Kurosawa et al. (2001) synthesized CoA esters of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid for studying bile acid biosynthesis. This research is vital for understanding the cleavage process in the bile acid side chain (Kurosawa et al., 2001).
Biotransformation and Chemical Studies
Biotransformation Research : Fraga et al. (2010) studied the biotransformation of similar compounds by fungi, shedding light on the metabolic pathways and potential applications of these compounds in drug synthesis and other areas (Fraga et al., 2010).
Crystal Structure Analysis : Bertolasi et al. (2005) analyzed the crystal structures of oxo-cholic acids, including variants of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. Such studies are critical in understanding the physical properties and potential pharmaceutical applications of these compounds (Bertolasi et al., 2005).
Pathophysiological Implications
Bile Acid Formation and Disease : Bun-ya et al. (1998) discussed the role of enzymes in the formation of cholic acid and chenodeoxycholic acid from compounds like 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research has implications in understanding liver diseases and metabolic disorders (Bun-ya et al., 1998).
Diagnosis and Prognosis in Liver Diseases : Kimura et al. (1998) found that urinary levels of compounds including 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid are indicative of liver diseases in infants. This highlights the diagnostic and prognostic potential of such compounds in hepatobiliary disorders (Kimura et al., 1998).
Propriétés
Numéro CAS |
13587-11-6 |
|---|---|
Nom du produit |
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid |
Formule moléculaire |
C24H36O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
Clé InChI |
ZZUMXQCSMJCDDC-DFQOQHGMSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)




![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)



